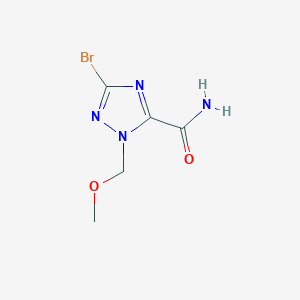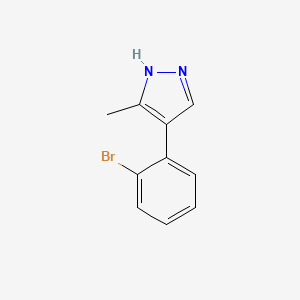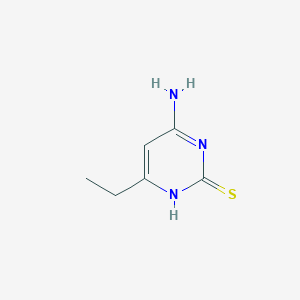![molecular formula C9H7BrN2O2S B1382005 3-氨基-6-溴噻吩并[3,2-b]吡啶-2-甲酸甲酯 CAS No. 1206907-38-1](/img/structure/B1382005.png)
3-氨基-6-溴噻吩并[3,2-b]吡啶-2-甲酸甲酯
描述
“Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate” is a chemical compound that has been studied for its potential antitumor properties . It has been used in the synthesis of novel compounds through reactions such as Sonogashira couplings with several (hetero)arylacetylenes .
Synthesis Analysis
The compound was synthesized through a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate” is represented by the linear formula C14H11N3O2S . Its molecular weight is 285.327 .
Chemical Reactions Analysis
The compound has been used in Sonogashira couplings with several (hetero)arylacetylenes . The growth inhibitory activity of the novel methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates obtained was evaluated on three human tumor cell lines .
科学研究应用
抗肿瘤特性
3-氨基-6-溴噻吩并[3,2-b]吡啶-2-甲酸甲酯一直是抗肿瘤药物开发中的关注对象。研究表明它在抑制肿瘤细胞生长方面具有潜力,特别是在人肿瘤细胞系中,如乳腺腺癌 (MCF-7)、黑色素瘤 (A375-C5) 和非小细胞肺癌 (NCI-H460)。它的衍生物在改变正常细胞周期分布和诱导肿瘤细胞凋亡方面显示出有希望的结果 (Queiroz 等人,2011)。另一项研究强调了其衍生物对各种肿瘤细胞系的有效性,建立了一些构效关系 (Queiroz 等人,2010)。
用于抗肿瘤评估的合成
已经探索了 3-氨基-6-溴噻吩并[3,2-b]吡啶-2-甲酸甲酯的新型功能化衍生物的合成,以评估其抗肿瘤潜力。已经对其对三阴性乳腺癌细胞系的影响进行了研究,表明对非致瘤细胞的影响最小,显著抑制了生长 (Silva 等人,2021)。此外,还对这些化合物的荧光研究进行了研究,表明它们未来使用脂质体作为载体的药物递送应用的潜力 (Carvalho 等人,2013)。
在有机合成中的应用
3-氨基-6-溴噻吩并[3,2-b]吡啶-2-甲酸甲酯已用于各种有机合成工艺中。它在通过钯催化的 C-N Buchwald-Hartwig 偶联制备二(杂)芳胺中发挥着至关重要的作用 (Calhelha & Queiroz, 2010),并且在 Suzuki-Miyaura 交叉偶联中用于制备各种双(杂)芳基衍生物 (Queiroz 等人,2010)。
未来方向
作用机制
Target of Action
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is a novel compound that has shown significant potential in inhibiting the growth of tumor cells . The primary targets of this compound are yet to be fully identified. It has been suggested that it may act as an inhibitor of tyrosine kinase receptors , which play a crucial role in the growth and progression of various human cancers .
Mode of Action
It is believed to interact with its targets, possibly tyrosine kinase receptors, leading to alterations in the normal cell cycle distribution and induction of apoptosis in tumor cells
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor , it may impact pathways related to cell growth and proliferation. The compound’s effects on cell cycle distribution and apoptosis suggest it may influence pathways related to these processes .
Result of Action
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been shown to inhibit the growth of tumor cells . Specifically, it has been found to alter cell cycle distribution and induce apoptosis in the NCI-H460 cell line . These results suggest that the compound has significant potential as an antitumor agent.
生化分析
Biochemical Properties
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of tumor cell growth. It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to inhibit tyrosine kinase receptors. These receptors are involved in the growth and progression of various human cancers. The compound’s interaction with these receptors leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Cellular Effects
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering cell cycle distribution and inducing apoptosis. Studies have demonstrated that this compound can inhibit the growth of human tumor cell lines such as MCF-7, NCI-H460, and A375-C5. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism contributes to its antitumor activity .
Molecular Mechanism
The molecular mechanism of action of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate involves its binding interactions with tyrosine kinase receptors. By inhibiting these receptors, the compound disrupts the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis and cell cycle arrest in tumor cells. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory activity on tumor cell growth over extended periods, although its efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism may affect its bioavailability and efficacy, as well as its potential side effects. Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications .
Transport and Distribution
The transport and distribution of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate within cells and tissues are critical factors that determine its effectiveness. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within target cells. Its distribution within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in inhibiting tumor cell growth .
属性
IUPAC Name |
methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWOLCSNJJNKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)





